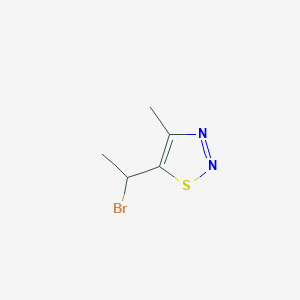

5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole

描述

属性

IUPAC Name |

5-(1-bromoethyl)-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-3(6)5-4(2)7-8-9-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGGITJMDGUMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole typically involves the bromination of an appropriate precursor. One common method is the bromination of 4-methyl-1,2,3-thiadiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the desired product.

化学反应分析

General Reactivity of Brominated 1,2,3-Thiadiazoles

Bromine atoms in 1,2,3-thiadiazoles are typically reactive sites for cross-coupling and nucleophilic substitution reactions. For example:

-

Suzuki–Miyaura Coupling : In brominated benzo[1,2-d:4,5-d']bis( thiadiazole) systems, Pd(PPh₃)₄ catalyzes selective mono-arylation with arylboronic esters at 110°C in toluene, yielding mono-substituted products (e.g., 60% yield for thiophene derivatives) .

-

Nucleophilic Substitution : Bromine in 4-bromo-1,2,3-thiadiazole derivatives reacts with nucleophiles (e.g., amines, thiols) under mild conditions. For instance, potassium carbonate in toluene facilitates substitution with thiophene-based nucleophiles .

Reactivity of Bromoethyl Substituents

The 1-bromoethyl group in 5-(1-bromoethyl)-4-methyl-1,2,3-thiadiazole may undergo:

-

Elimination Reactions : Formation of alkenes via dehydrohalogenation under basic conditions.

-

Radical Reactions : Bromoethyl groups are susceptible to radical-initiated substitutions or polymerizations.

-

Grignard/Organometallic Reagent Compatibility : The bromoethyl moiety could act as an electrophile in alkylation reactions with organomagnesium or organozinc reagents.

Stability and Challenges

-

Thermal Sensitivity : Brominated thiadiazoles may decompose under high temperatures (e.g., >120°C) or prolonged reflux .

-

Regioselectivity : Achieving mono-substitution in polybrominated derivatives requires precise control of reaction conditions (e.g., catalyst loading, solvent polarity) .

Comparative Data on Brominated Thiadiazoles

科学研究应用

Agricultural Applications

The compound has been investigated for its efficacy as a pesticide and plant growth regulator. Its structural framework allows it to interact with biological systems effectively, leading to various beneficial effects in agriculture.

Pesticidal Activity

Research indicates that 5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole exhibits significant pesticidal properties. It has been studied as a potential agent against phytopathogenic microorganisms, which are responsible for various plant diseases. The compound can be formulated with other agricultural adjuvants to enhance its effectiveness in controlling pests and diseases in crops .

Case Study:

A study demonstrated that derivatives of thiadiazole compounds showed promising antifungal activity against common plant pathogens. The incorporation of this compound into formulations resulted in improved disease resistance in crops like tomatoes and cucumbers .

Plant Growth Regulation

The compound also acts as a plant growth regulator, promoting growth and enhancing stress resistance. Its application has been linked to improved yield and quality of agricultural products.

| Application Area | Effectiveness |

|---|---|

| Pest Control | High |

| Fungal Inhibition | Moderate to High |

| Plant Growth Promotion | Significant |

Medicinal Chemistry Applications

In the field of medicinal chemistry, this compound has been explored for its potential anticancer and antimicrobial properties.

Anticancer Activity

Studies have shown that thiadiazole derivatives possess anticancer properties against various cancer cell lines. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth.

Case Study:

Research on related thiadiazole compounds indicated promising results against breast cancer cell lines with IC50 values ranging from 0.794 µM to 9 µM. These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also been tested for its antimicrobial effects against a range of bacterial and fungal pathogens. Its structural characteristics allow it to disrupt microbial cell functions effectively.

| Microbial Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

| Fungi | Moderate |

Research indicates that derivatives of thiadiazole exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

作用机制

The mechanism by which 5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromoethyl group allows for potential interactions through halogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Table 1: Structural Features of Selected 1,2,3-Thiadiazole Derivatives

Key Observations :

- Electrophilic vs. Polar Groups : The bromoethyl group in the target compound contrasts with polar sulfonyl or sulfanyl groups in analogs, affecting solubility and reactivity.

- Biological Target Interactions : Aryl and carboxamide substituents (e.g., tiadinil) enhance target binding via hydrogen bonding, whereas bromoethyl may act as an alkylating agent .

Key Observations :

- Bromination Strategies : Bromoethyl derivatives may require careful control to avoid over-bromination, as seen in thiazole analogs .

- Multicomponent Reactions : The Ugi reaction enables rapid diversification of the thiadiazole scaffold, though yields vary .

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations :

Key Observations :

- Antimycobacterial Potency : The 4-methyl-1,2,3-thiadiazole core is critical for activity against M. tuberculosis, with substituents like vanillin enhancing potency .

- Role of Substituents : Bromoethyl may improve lipophilicity and blood-brain barrier penetration, though toxicity risks require evaluation .

生物活性

5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole is a derivative of the thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound this compound features a five-membered ring structure containing sulfur and nitrogen atoms. This unique configuration contributes to its biological activity through various mechanisms of action.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance:

- Siddiqui et al. evaluated various thiadiazole compounds against different bacterial strains. Compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with inhibition rates reaching up to 80% .

- Mavrova et al. reported that novel 1,3,4-thiadiazole derivatives exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiadiazoles have been investigated for their anticancer properties:

- Karegoudar et al. synthesized new derivatives that showed antiproliferative activity comparable to cisplatin in various cancer cell lines, indicating potential as effective anticancer agents .

- Research by Farghaly emphasized that thiadiazole derivatives could inhibit the growth of several cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory and Other Activities

Thiadiazoles also exhibit anti-inflammatory properties:

- Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .

- The presence of sulfur and nitrogen atoms in the structure enhances the compounds' ability to interact with biological targets, contributing to their therapeutic effects .

Case Studies

- Synthesis and Evaluation of Antimicrobial Activity

- Anticancer Screening

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。